

chemical structure and purity of Pyrene azide 2

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Compound of Interest

Compound Name: Pyrene azide 2

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An In-depth Technical Guide to Pyrene Azide 2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Pyrene azide 2**, a fluorescent labeling reagent. It covers its chemical structure, purity, synthesis, and detailed protocols for its application in bioconjugation and drug discovery.

Chemical Structure and Properties

Pyrene azide 2 is a fluorescent probe that incorporates the environmentally sensitive pyrene fluorophore. It is functionalized with an azide group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the covalent attachment of the pyrene moiety to alkyne-modified biomolecules. The molecule includes a hydrophilic triethyleneglycol (PEG3) linker, which helps to mitigate the inherent hydrophobicity of the pyrene core and improves solubility in aqueous media.

Based on its common description as a derivative of 1-pyreneacetic acid with a PEG3 linker, the likely chemical structure of **Pyrene azide 2** is 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-2-(pyren-1-yl)ethan-1-one.

Table 1: Physicochemical Properties of **Pyrene Azide 2**

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₄ N ₄ O ₃	[1]
Molecular Weight	416.47 g/mol	[1]
Appearance	Yellowish solid	[1]
Solubility	Good in Chloroform, Dichloromethane; Moderate in DMSO, DMF, Acetonitrile	[1]
Excitation Maxima (nm)	343, 326, 313, 276, 265, 242, 234	[1]
Emission Maxima (nm)	377, 397	
Storage	Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks.	

Purity and Quality Control

The purity of **Pyrene azide 2** is critical for reliable and reproducible results in labeling experiments. Commercial suppliers typically provide a purity specification.

Table 2: Purity Specifications for **Pyrene Azide 2**

Supplier	Purity	Method
Lumiprobe	>95%	¹ H NMR
BroadPharm	>96%	Not specified

For rigorous applications, researchers may wish to perform their own purity analysis. The most common and effective methods for assessing the purity of fluorescent probes like **Pyrene azide 2** are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV-Vis and/or fluorescence detection is a standard method for assessing the purity of aromatic compounds.

- Principle: The compound is passed through a column (e.g., C18) with a nonpolar stationary phase. A polar mobile phase (e.g., a gradient of acetonitrile and water) is used to elute the compound and any impurities. Purity is determined by the relative area of the main peak in the chromatogram.
- Typical Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA).
 - Detection: UV-Vis at a wavelength where pyrene absorbs strongly (e.g., ~340 nm) and/or fluorescence detection with appropriate excitation and emission wavelengths.

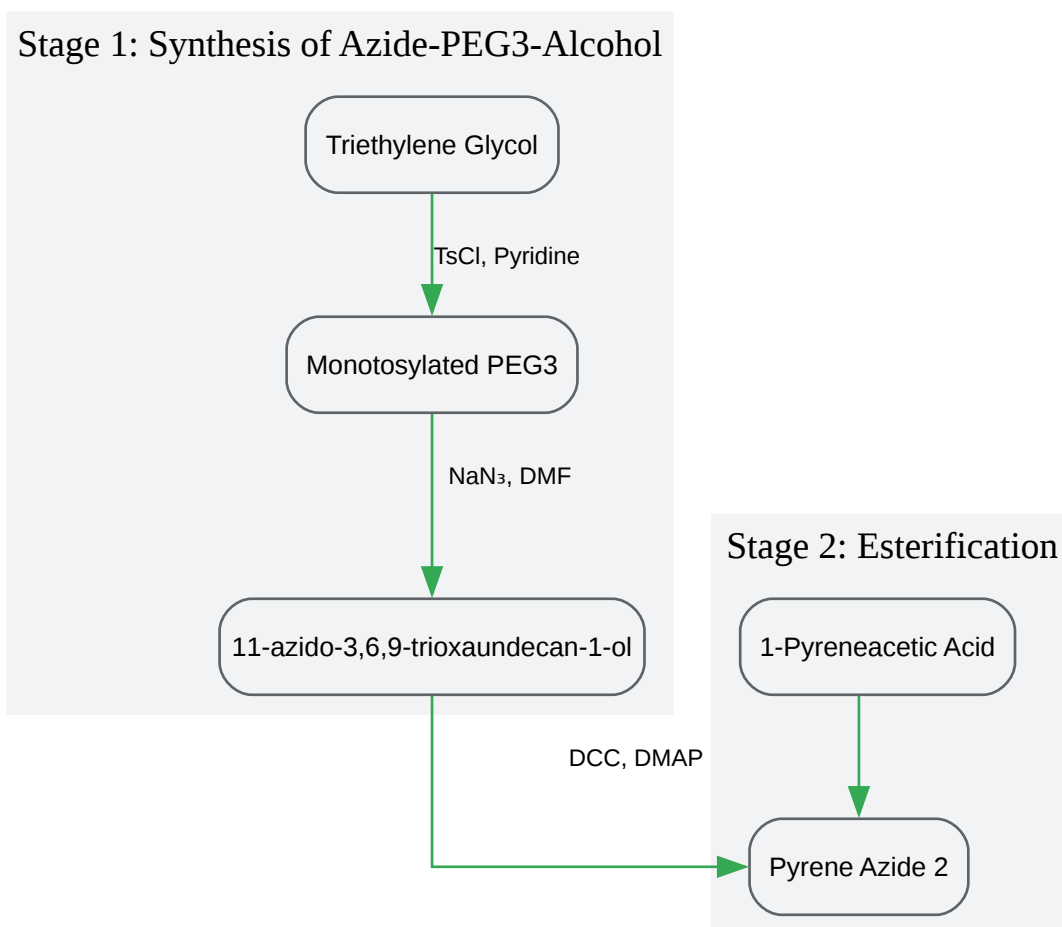
Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR is a powerful tool for confirming the chemical structure and assessing the purity of a compound. The presence of unexpected signals can indicate impurities. The integration of signals corresponding to the pyrene core, the PEG linker, and the azide-adjacent methylene group should be in the correct ratio. The chemical shifts of the PEG protons are typically found in the 3.5-3.7 ppm range, while the aromatic protons of the pyrene ring will appear further downfield (typically >7.8 ppm).

Synthesis of Pyrene Azide 2

While a specific, detailed synthesis protocol for **Pyrene azide 2** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry methods. The synthesis would likely involve two main stages: preparation of the azide-PEG3-alcohol linker and its subsequent esterification with 1-pyreneacetic acid.

Proposed Synthetic Pathway



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Caption: Proposed two-stage synthesis of **Pyrene azide 2**.

General Synthetic Steps

- **Synthesis of the Azido-PEG Linker:** Triethylene glycol can be monotosylated using p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylated PEG can then be reacted with sodium azide (NaN_3) in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide-PEG3-alcohol.
- **Esterification:** 1-Pyreneacetic acid can be coupled with the azide-PEG3-alcohol using a standard esterification coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Purification: The final product would require purification, likely via flash column chromatography on silica gel, to remove unreacted starting materials and byproducts.

Experimental Protocols: Application in Click Chemistry

Pyrene azide 2 is primarily used for the fluorescent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted from a general procedure for labeling alkyne-modified oligonucleotides.

Reagents:

- Alkyne-modified oligonucleotide
- **Pyrene azide 2** (10 mM stock in DMSO)
- DMSO
- Ascorbic acid (5 mM stock in water, freshly prepared)
- Copper(II)-TBTA complex (10 mM stock in 55% aqueous DMSO)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

Procedure:

- Dissolve the alkyne-modified oligonucleotide in water in a suitable vial.
- Add TEAA buffer to a final concentration of 0.2 M.
- Add DMSO to a final concentration of 50% (v/v) and vortex.
- Add the **Pyrene azide 2** stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.

- Add the ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
- Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
- Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
- Incubate the reaction at room temperature overnight.
- Purification: The labeled oligonucleotide can be purified from excess reagents by methods such as ethanol precipitation or HPLC.

Workflow for Oligonucleotide Labeling



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Caption: Experimental workflow for labeling an alkyne-modified oligonucleotide.

Applications in Drug Discovery and Research

The ability to attach a pyrene fluorophore to biomolecules has several applications in the life sciences:

- **Fluorescence-Based Assays:** Pyrene's fluorescence is sensitive to its local environment, which can be exploited to study molecular interactions, such as protein-ligand binding or protein conformational changes.
- **Bioconjugation:** **Pyrene azide 2** can be used to label proteins, peptides, nucleic acids, and other molecules for visualization and tracking in various biological systems.

- PROTACs: Azide-PEG linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.
- Materials Science: Pyrene-functionalized materials can be used in the development of sensors and other advanced materials.

This technical guide provides a foundation for the use of **Pyrene azide 2** in research and development. As with any chemical reagent, it is essential to consult the supplier's safety data sheet (SDS) before use and to handle the compound with appropriate personal protective equipment in a laboratory setting.

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References

- 1. lumiprobe.com [lumiprobe.com]
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